

An In-depth Technical Guide to the Physical Properties of Monosodium Oxalate

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Compound of Interest

Compound Name: Monosodium oxalate

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Introduction

Monosodium oxalate, also known as sodium hydrogen oxalate (NaHC_2O_4), is the monosodium salt of oxalic acid. It exists in both anhydrous and monohydrated forms ($\text{NaHC}_2\text{O}_4 \cdot \text{H}_2\text{O}$). This document provides a comprehensive overview of the core physical properties of **monosodium oxalate**, intended to serve as a technical resource for professionals in research and development. The information compiled herein is sourced from various scientific databases and literature, with a focus on quantitative data, experimental methodologies, and structural information.

General Properties

Monosodium oxalate is a colorless crystalline solid. It is the intermediate salt in the neutralization of oxalic acid with sodium hydroxide.

Quantitative Physical Properties

The following tables summarize the key physical properties of both anhydrous **monosodium oxalate** and its monohydrate form.

Table 1: General Physical Properties of **Monosodium Oxalate**

Property	Value	Form
Molecular Formula	C ₂ HNaO ₄	Anhydrous
C ₂ H ₃ NaO ₅	Monohydrate	
Molecular Weight	112.02 g/mol [1]	Anhydrous
130.03 g/mol	Monohydrate	
Appearance	Colorless crystalline solid[2]	Anhydrous & Monohydrate
CAS Number	1186-49-8[2]	Anhydrous

Table 2: Density and Decomposition Temperature

Property	Value	Form
Density	1.954 g/cm ³	Anhydrous
Decomposition Temperature	Decomposes upon heating. The anhydrous form is reported to decompose at approximately 210°C. Upon heating, it converts to oxalic acid and sodium oxalate, with the latter decomposing further at higher temperatures.[2]	Anhydrous

Table 3: Solubility Data

Solvent	Solubility	Temperature (°C)	Form
Water	1.9 g / 100 g	20	Anhydrous
Ethanol	Insoluble	Room Temperature	Not specified

Crystal Structure

The monohydrate of **monosodium oxalate** crystallizes in a triclinic system. The detailed crystallographic data are presented below.

Table 4: Crystallographic Data for **Monosodium Oxalate** Monohydrate ($\text{NaHC}_2\text{O}_4 \cdot \text{H}_2\text{O}$)

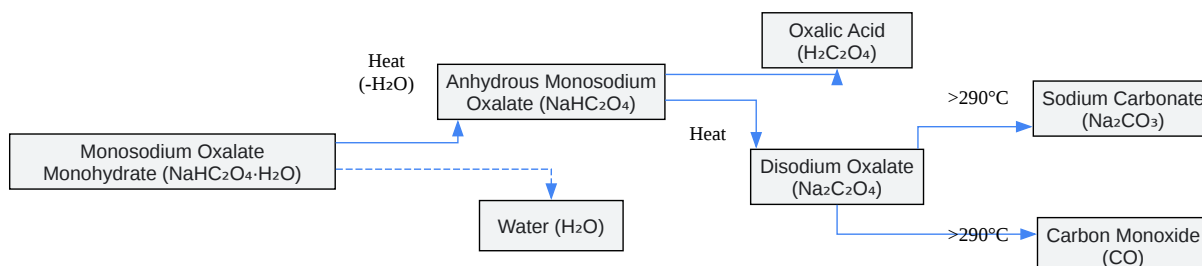
Parameter	Value
Crystal System	Triclinic
Space Group	P1
a	650.3 pm
b	667.3 pm
c	569.8 pm
α	85.04°
β	110.00°
γ	105.02°
Z	2

Source:[2]

In the crystal structure of the monohydrate, hydrogen oxalate ions are linked end-to-end by hydrogen bonds, forming infinite chains. These chains are further cross-linked by hydrogen bonds from water molecules and ionic bonds with sodium ions to form layers. The oxalate group itself is non-planar.[2]

Thermal Decomposition

Upon heating, **monosodium oxalate** undergoes a multi-step decomposition. Initially, the monohydrate loses its water of crystallization. The anhydrous form then decomposes to form oxalic acid and disodium oxalate. At higher temperatures, the disodium oxalate further decomposes into sodium carbonate and carbon monoxide.[2]



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Thermal decomposition pathway of **monosodium oxalate** monohydrate.

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the physical properties of **monosodium oxalate**.

Synthesis and Purification of Monosodium Oxalate Monohydrate

Objective: To synthesize and purify **monosodium oxalate** monohydrate crystals.

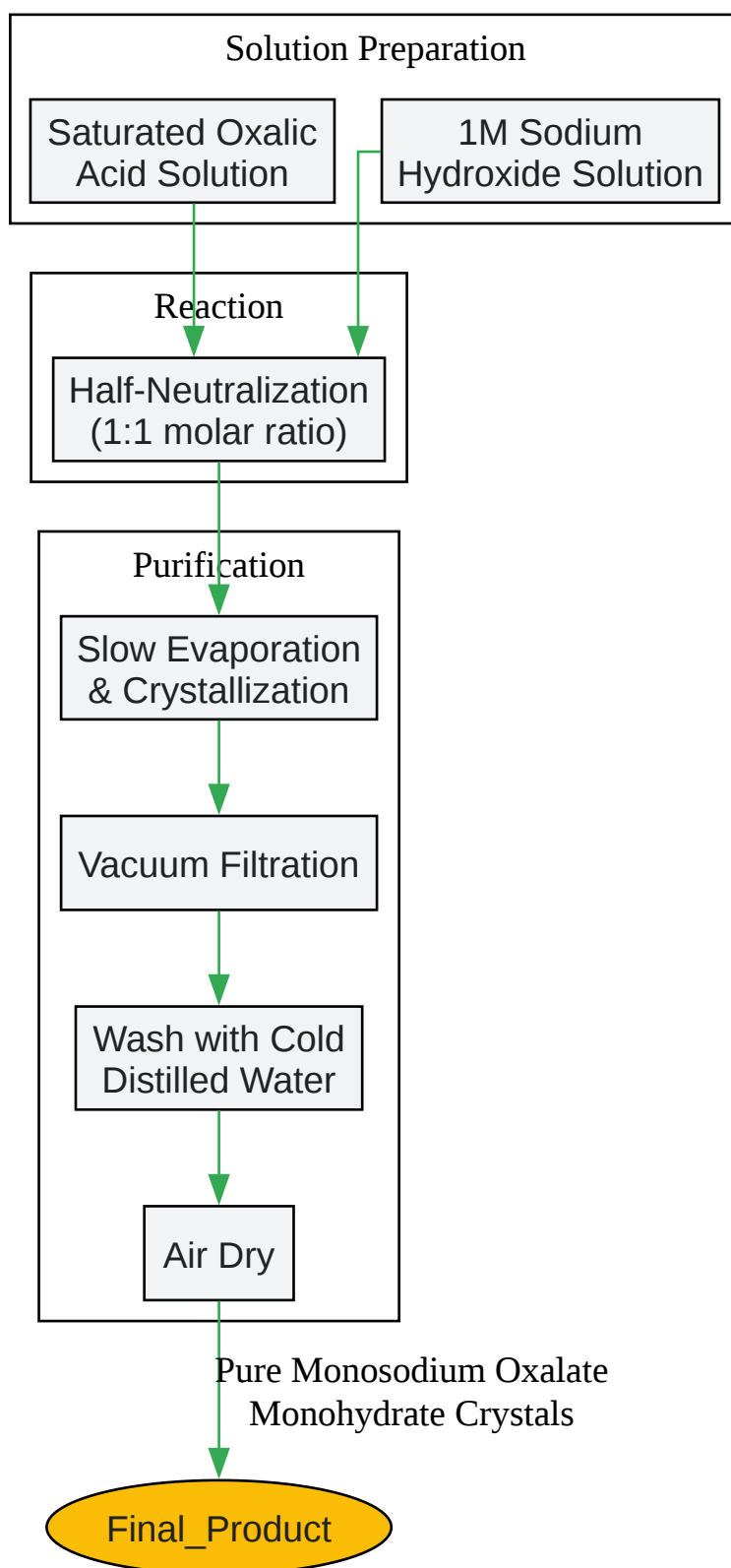
Materials:

- Oxalic acid dihydrate ($\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$)
- Sodium hydroxide (NaOH)
- Distilled water
- Beakers
- Stirring rod

- Hot plate
- Buchner funnel and filter paper
- Crystallizing dish

Procedure:

- Preparation of Solutions:
 - Prepare a saturated solution of oxalic acid by dissolving an excess of oxalic acid dihydrate in distilled water at room temperature.
 - Prepare a 1 M solution of sodium hydroxide.
- Neutralization:
 - Slowly add the 1 M sodium hydroxide solution to the saturated oxalic acid solution in a 1:1 molar ratio while stirring continuously.[3] The reaction is as follows: $\text{H}_2\text{C}_2\text{O}_4 + \text{NaOH} \rightarrow \text{NaHC}_2\text{O}_4 + \text{H}_2\text{O}$
- Crystallization:
 - Transfer the resulting solution to a crystallizing dish.
 - Allow the solvent to evaporate slowly at room temperature over several days. Colorless crystals of **monosodium oxalate** monohydrate will form.[2]
- Purification:
 - Collect the crystals by vacuum filtration using a Buchner funnel.
 - Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.
 - Dry the crystals at room temperature. For the anhydrous form, the monohydrate can be carefully heated.



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Workflow for the synthesis and purification of **monosodium oxalate**.

Determination of Density by Gas Pycnometry

Objective: To accurately determine the density of crystalline **monosodium oxalate**.

Apparatus:

- Gas pycnometer
- Analytical balance
- Spatula
- Sample holder

Procedure:

- Calibration: Calibrate the gas pycnometer according to the manufacturer's instructions using a standard calibration sphere of known volume.
- Sample Preparation: Accurately weigh a suitable amount of the dry **monosodium oxalate** crystals using an analytical balance. Record the mass.
- Measurement:
 - Place the weighed sample into the sample chamber of the pycnometer.
 - Seal the chamber and purge with the analysis gas (typically helium) to remove any adsorbed gases from the sample surface.
 - Follow the instrument's automated procedure to measure the volume of the sample. The instrument operates by measuring the pressure change when a known volume of gas is introduced into the sample chamber.
 - Perform multiple measurement cycles to ensure reproducibility.
- Calculation: The density (ρ) is calculated using the formula: $\rho = m / V$ where 'm' is the mass of the sample and 'V' is the volume measured by the pycnometer.

Determination of Solubility by the Saturation Shake-Flask Method

Objective: To determine the solubility of **monosodium oxalate** in a given solvent at a specific temperature.

Materials:

- **Monosodium oxalate** crystals
- Solvent (e.g., distilled water, ethanol)
- Thermostatically controlled shaker bath
- Conical flasks with stoppers
- Analytical balance
- Filtration apparatus (e.g., syringe filter with a membrane of appropriate pore size)
- Suitable analytical method for concentration determination (e.g., titration, HPLC)

Procedure:

- Sample Preparation: Add an excess amount of **monosodium oxalate** crystals to a conical flask containing a known volume of the solvent.
- Equilibration:
 - Stopper the flask and place it in a thermostatically controlled shaker bath set to the desired temperature.
 - Allow the mixture to shake for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
- Sample Withdrawal and Analysis:
 - After equilibration, allow the solid to settle.

- Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to the temperature of the bath to avoid precipitation or further dissolution.
- Immediately filter the solution through a syringe filter to remove any undissolved particles.
- Accurately dilute the filtered saturated solution.
- Determine the concentration of **monosodium oxalate** in the diluted solution using a validated analytical method.
- Calculation: Calculate the solubility in grams per 100 mL or other appropriate units based on the concentration of the saturated solution.

Thermal Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To investigate the thermal decomposition behavior of **monosodium oxalate monohydrate**.

Apparatus:

- Simultaneous Thermal Analyzer (TGA/DSC)
- TGA/DSC pans (e.g., alumina, platinum)
- Analytical balance

Procedure:

- Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of **monosodium oxalate monohydrate** into a TGA/DSC pan.
- Instrument Setup:
 - Place the sample pan and a reference pan (usually empty) into the instrument.
 - Set the desired atmosphere (e.g., inert nitrogen or oxidizing air) with a constant flow rate.

- Program the instrument with a heating ramp (e.g., 10 °C/min) over a temperature range that covers the expected decomposition events (e.g., room temperature to 600 °C).
- Data Acquisition: Start the thermal analysis program. The instrument will record the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.
- Data Analysis:
 - TGA Curve: Analyze the TGA curve for mass loss steps. The temperature at which mass loss occurs indicates a decomposition or dehydration event. The percentage of mass loss can be used to identify the departing volatile species (e.g., water, carbon monoxide).
 - DSC Curve: Analyze the DSC curve for endothermic or exothermic peaks. Endothermic peaks typically correspond to melting, dehydration, or decomposition, while exothermic peaks can indicate crystallization or oxidative decomposition. The onset temperature of a peak provides information about the temperature at which the thermal event begins.

Crystal Structure Determination by X-ray Diffraction (XRD)

Objective: To determine the crystal structure and lattice parameters of **monosodium oxalate**.

Apparatus:

- Single-crystal or powder X-ray diffractometer
- Goniometer head (for single crystal) or sample holder (for powder)
- X-ray source (e.g., Cu K α radiation)
- Detector

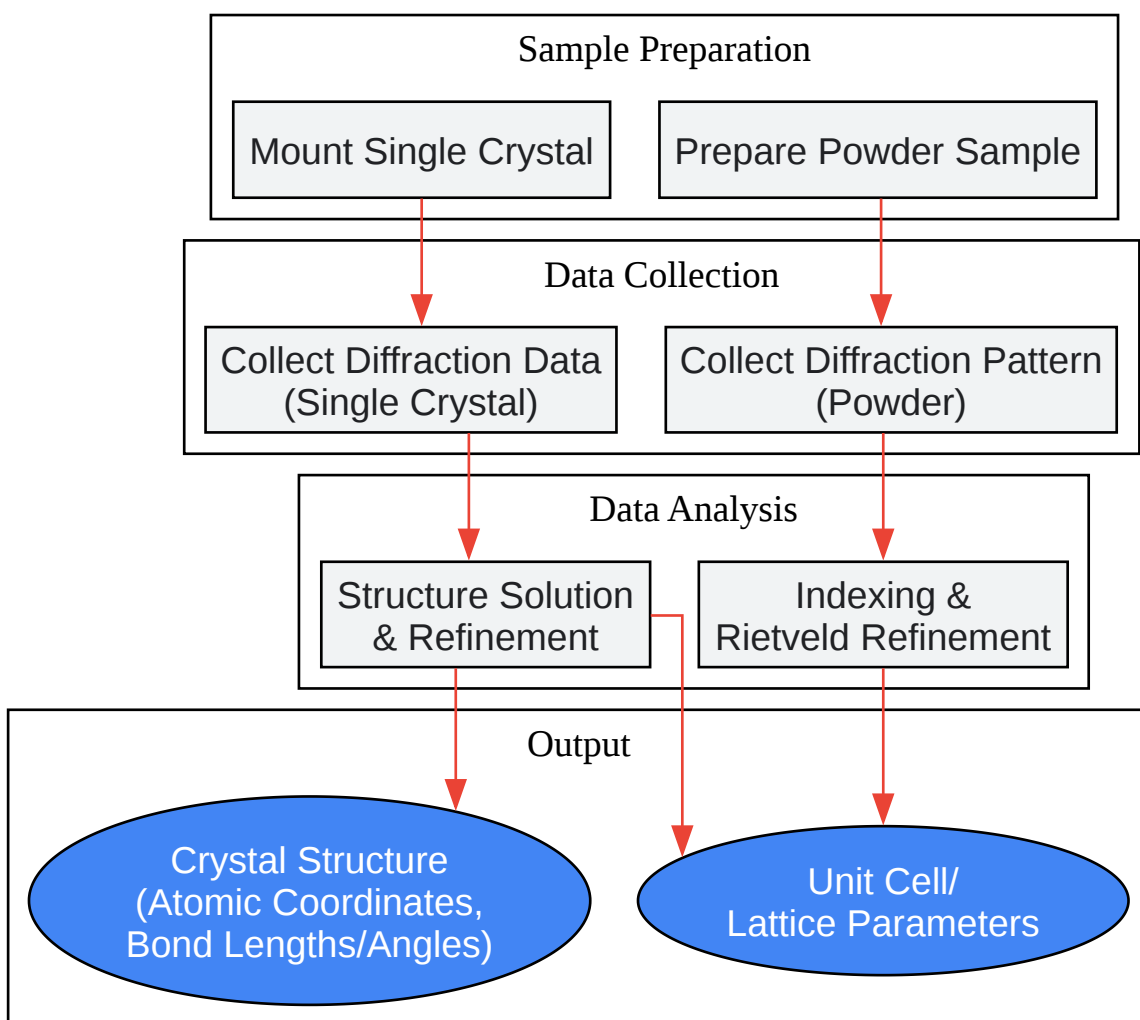
Procedure for Single-Crystal XRD:

- Crystal Mounting: Carefully select a single, well-formed crystal of **monosodium oxalate** and mount it on a goniometer head.
- Data Collection:

- Mount the goniometer head on the diffractometer.
- Center the crystal in the X-ray beam.
- Perform an initial screening to determine the crystal quality and unit cell parameters.
- Collect a full dataset by rotating the crystal and recording the diffraction pattern at various orientations.
- Structure Solution and Refinement:
 - Process the raw diffraction data to obtain a set of structure factors.
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
 - Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.

Procedure for Powder XRD:

- Sample Preparation: Grind the **monosodium oxalate** crystals into a fine powder.
- Data Collection:
 - Mount the powder sample in the sample holder.
 - Place the sample holder in the diffractometer.
 - Collect the diffraction pattern over a range of 2θ angles.
- Data Analysis:
 - Identify the peak positions and intensities.
 - Index the diffraction pattern to determine the unit cell parameters.
 - Perform a Rietveld refinement to refine the crystal structure against the powder diffraction data.



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